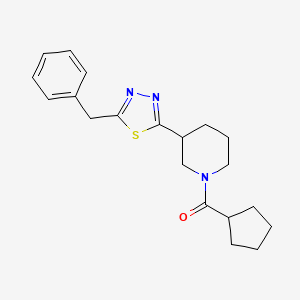

![molecular formula C19H24N4O2 B6581227 N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1203043-33-7](/img/structure/B6581227.png)

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide (NCFPP) is a novel chemical compound with a range of potential applications in both scientific research and drug development. NCFPP has a unique structure, with a cyclopentyl ring, a pyridazin-3-yl ring, and a piperidine-3-carboxamide moiety. Its structure allows it to interact with a variety of biological molecules, making it a promising tool for exploring a range of biological processes.

Scientific Research Applications

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide has a variety of potential applications in scientific research. It has been used in the study of protein-ligand interactions, as it can be used to identify and characterize novel binding sites in proteins. It has also been used to study the structure and function of enzymes, as well as to study the structure and function of membrane proteins. Additionally, this compound has been used to study the structure and function of G-protein coupled receptors, which are important targets for drug discovery.

Mechanism of Action

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide acts by binding to specific receptors on the surface of cells. Once bound, this compound can interact with intracellular signaling pathways, resulting in changes in the cell’s behavior. For example, this compound has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and apoptosis.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. In preclinical studies, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, this compound has been shown to have neuroprotective effects and to reduce the risk of stroke. This compound has also been studied for its ability to reduce symptoms of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, this compound can be used to study a variety of biological processes, including protein-ligand interactions, enzyme structure and function, membrane protein structure and function, and G-protein coupled receptor structure and function. However, this compound is not suitable for use in clinical trials, as it has not been approved by the FDA.

Future Directions

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide has a number of potential future directions. It could be used to study the structure and function of other types of proteins, such as ion channels and transporters. Additionally, this compound could be used to study the structure and function of other types of receptors, such as G-protein coupled receptors and nuclear receptors. This compound could also be used to study the mechanism of action of drugs, as well as to develop new drugs. Finally, this compound could be used to study the biochemical and physiological effects of drugs, as well as to develop new therapeutic strategies.

Synthesis Methods

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira reaction is a palladium-catalyzed reaction between an aryl halide and an alkynyl halide. Finally, the Buchwald-Hartwig amination reaction is a palladium-catalyzed reaction between an aryl halide and an amine. All of these reactions can be used to synthesize this compound in a relatively straightforward manner.

properties

IUPAC Name |

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-19(20-15-6-1-2-7-15)14-5-3-11-23(13-14)18-10-9-16(21-22-18)17-8-4-12-25-17/h4,8-10,12,14-15H,1-3,5-7,11,13H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUBDSRRVSSICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581151.png)

![N-(3,3-diphenylpropyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581157.png)

![1-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581160.png)

![2-(2,4-dichlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one](/img/structure/B6581165.png)

![1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6581169.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6581170.png)

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6581173.png)

![1-(2,5-dimethylfuran-3-carbonyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B6581176.png)

![2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581181.png)

![5-methoxy-2,4-dimethyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6581241.png)

![2-methoxy-5-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6581242.png)